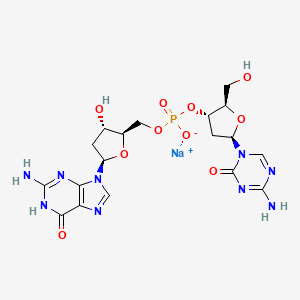
Guadecitabine-Natrium
Übersicht
Beschreibung
S-110 ist eine halbsynthetische, flüssige Konzentratverbindung, die hochwertige Schmierstoffadditive, Emulgatoren, Inhibitoren und ein Biozid enthält. Es ist hauptsächlich für das Ziehen von Kupferstäben, mittleren und feinen Drahtgrößen sowie für vermessingten Kupferdraht formuliert .
Wissenschaftliche Forschungsanwendungen
S-110 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Schmiermittel und Emulgator in verschiedenen chemischen Prozessen eingesetzt.
Biologie: Wird in biologischen Studien wegen seiner bioziden Eigenschaften eingesetzt.
Medizin: Aufgrund seiner einzigartigen chemischen Eigenschaften werden potenzielle medizinische Anwendungen untersucht.
Wirkmechanismus
Der Wirkmechanismus von S-110 beinhaltet seine Wechselwirkung mit Metalloberflächen während des Drahtziehprozesses. Die Schmierstoffadditive reduzieren die Reibung, während die Emulgatoren eine stabile Mischung gewährleisten. Inhibitoren verhindern Korrosion und das Biozid schützt vor mikrobiellem Wachstum. Die molekularen Zielstrukturen umfassen die Metalloberflächen und alle vorhandenen Verunreinigungen und gewährleisten einen reibungslosen und effizienten Ziehprozess .
Wirkmechanismus
Target of Action
Guadecitabine Sodium primarily targets DNA methyltransferase 1 (DNMT1) . DNMT1 is an enzyme that maintains methylation patterns following DNA replication, playing a crucial role in the development and progression of cancer .
Mode of Action
Guadecitabine Sodium is a DNA methyltransferase inhibitor (DNMTi) . It works by inhibiting the activity of DNMT1, leading to DNA hypomethylation . This hypomethylation can reactivate silenced tumor suppressor genes, leading to the inhibition of tumor growth .
Biochemical Pathways
It is known that the drug leads to a generalDNA-demethylation , particularly at sites of intermediate methylation levels . This demethylation can affect various biochemical pathways by reactivating previously silenced genes .
Pharmacokinetics
Guadecitabine Sodium is delivered as a low volume and pharmaceutically stable subcutaneous injection . In vivo conversion to its active metabolite, decitabine, results in a longer effective half-life and more extended decitabine exposure window than decitabine IV infusion . The drug is rapidly and almost exclusively excreted in urine .
Result of Action
The primary result of Guadecitabine Sodium’s action is the inhibition of tumor growth . By inhibiting DNMT1 and causing DNA hypomethylation, Guadecitabine Sodium can reactivate silenced tumor suppressor genes, leading to the inhibition of tumor growth . In addition, Guadecitabine Sodium has been shown to reduce tumor-induced myelopoiesis and recover T cell activity, slowing tumor growth .
Action Environment
The action of Guadecitabine Sodium can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of other drugs, as indicated by its interactions with drugs like Ambroxol, Articaine, and Benzocaine . Furthermore, the drug’s action can be influenced by the patient’s overall health status and the specific characteristics of the tumor .
Safety and Hazards
Zukünftige Richtungen
Although Guadecitabine did not yield improved complete remission (CR) rates and overall survival (OS) compared to the control arm in patients with treatment-naïve acute myeloid leukemia (AML) who were ineligible for intensive chemotherapy, subgroup analysis in patients who received ≥4 cycles of therapy demonstrated superior outcomes in favor of Guadecitabine . Given its stability, ease of administration, safety profile, and prolonged exposure time, Guadecitabine would be the more appropriate hypomethylating agent (HMA), replacing azacitidine and decitabine, to be used in combination treatment regimens in patients with myeloid malignancies .
Biochemische Analyse
Biochemical Properties
Guadecitabine Sodium plays a significant role in biochemical reactions as a DNMT1 inhibitor . DNMT1 is an enzyme that adds a methyl group to the DNA molecule, which can affect gene expression. By inhibiting DNMT1, Guadecitabine Sodium can reduce DNA methylation, thereby inhibiting tumor cell proliferation .
Cellular Effects
Guadecitabine Sodium has profound effects on various types of cells and cellular processes. It influences cell function by altering gene expression through its action on DNA methylation . This can impact cell signaling pathways and cellular metabolism, potentially leading to the inhibition of tumor cell growth .
Molecular Mechanism
The molecular mechanism of action of Guadecitabine Sodium involves its binding to DNMT1, inhibiting the enzyme’s activity . This prevents the addition of a methyl group to the DNA molecule, thereby reducing DNA methylation. This change in gene expression can inhibit the proliferation of tumor cells .
Temporal Effects in Laboratory Settings
Current studies focus on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Guadecitabine Sodium vary with different dosages in animal models. Current research is investigating the threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Guadecitabine Sodium is involved in the metabolic pathway of DNA methylation . It interacts with the enzyme DNMT1, affecting the methylation status of DNA and potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Research is ongoing to understand how Guadecitabine Sodium is transported and distributed within cells and tissues. This includes studying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Guadecitabine Sodium and its effects on activity or function are areas of active research. This includes investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Die Herstellung von S-110 beinhaltet die Mischung verschiedener chemischer Additive, um die gewünschten Eigenschaften zu erzielen. Der synthetische Weg umfasst die Einarbeitung von Schmierstoffadditiven, Emulgatoren, Inhibitoren und Bioziden in bestimmten Verhältnissen. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Stabilität und Wirksamkeit der Verbindung zu gewährleisten. Industrielle Produktionsverfahren umfassen großtechnische Misch- und Mischprozesse, um die Verbindung in großen Mengen herzustellen .
Chemische Reaktionsanalyse
S-110 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere wenn sie Luft oder anderen Oxidationsmitteln ausgesetzt ist.
Reduktion: Reduktionsreaktionen können unter bestimmten Bedingungen auftreten und die chemische Struktur der Verbindung verändern.
Substitution: S-110 kann an Substitutionsreaktionen teilnehmen, bei denen eine oder mehrere seiner chemischen Gruppen durch andere Gruppen ersetzt werden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Sauerstoff, Reduktionsmittel wie Wasserstoff und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern.
Analyse Chemischer Reaktionen
S-110 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, especially when exposed to air or other oxidizing agents.
Reduction: Reduction reactions may occur under specific conditions, altering the chemical structure of the compound.
Substitution: S-110 can participate in substitution reactions where one or more of its chemical groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents like hydrogen, and various catalysts to facilitate substitution reactions.
Vergleich Mit ähnlichen Verbindungen
S-110 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner speziellen Mischung von Additiven, die eine hervorragende Schmierfähigkeit, einen geringen Schmierstoffverbrauch und außergewöhnlich saubere Laufeigenschaften gewährleisten. Ähnliche Verbindungen umfassen andere Drahtziehschmierstoffe, aber S-110 zeichnet sich durch seine geringe Schaumbildung und hohe Effizienz aus .
Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, uns zu fragen!
Eigenschaften
IUPAC Name |
sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N9O10P.Na/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30;/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30);/q;+1/p-1/t7-,8-,9+,10+,11+,12+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHBNJPXFOZFNJ-BYKQGDNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4CO)N5C=NC(=NC5=O)N)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC(=NC5=O)N)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239218 | |
| Record name | SGI-110 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929904-85-8 | |
| Record name | Guadecitabine sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929904858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SGI-110 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUADECITABINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RB89YH367 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one](/img/structure/B584204.png)
![2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584205.png)
![2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584206.png)
![2H-Cyclobut[4,5]oxazolo[3,2-a]pyrimidine(9CI)](/img/no-structure.png)
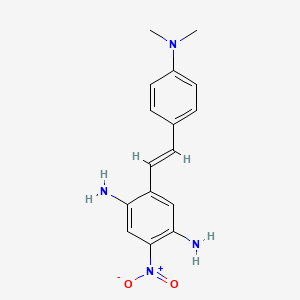
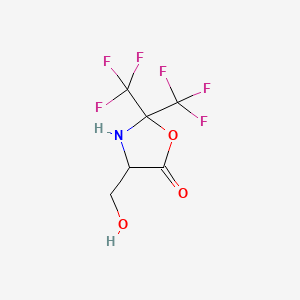
![2-Amino-6,7-dihydroimidazo[4,5-f]isoindol-5(1H)-one](/img/structure/B584212.png)

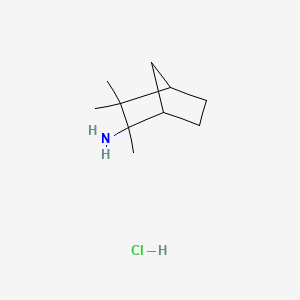
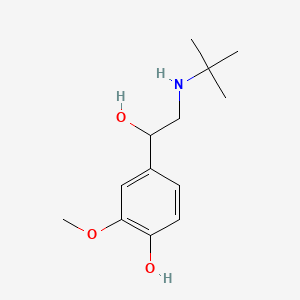
![2-Chloro-N-[4-[(4-methoxyphenyl)methoxy]-2-chloro-6-methylphenyl]acetamide](/img/structure/B584226.png)
